molecular formula C15H9ClF3N3O2 B1667176 BMS-192364 CAS No. 202822-21-7

BMS-192364

Cat. No.: B1667176
CAS No.: 202822-21-7
M. Wt: 355.70 g/mol
InChI Key: XNRWPJIJOVVQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-192364 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, fluorination, and nitration, followed by purification steps to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of bio-active compounds. This includes large-scale chemical synthesis in controlled environments, ensuring high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

BMS-192364 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

BMS-192364 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the interaction between G-protein alpha subunit and regulator of G-protein signaling proteins.

    Biology: Employed in research on cellular signaling pathways and the role of G-protein coupled receptors.

    Medicine: Investigated for its potential therapeutic applications in conditions involving inappropriate receptor activation, such as urinary incontinence.

    Industry: Utilized in the development of new drugs targeting G-protein coupled receptor signaling pathways

Mechanism of Action

BMS-192364 exerts its effects by targeting the interaction between the G-protein alpha subunit and regulator of G-protein signaling proteins. It produces an inactive G-protein alpha subunit-regulator of G-protein signaling complex, thereby reducing the activity of G-protein coupled receptors. This mechanism involves the inhibition of calcium flux and the modulation of GTPase-activating protein activity on Gq proteins .

Comparison with Similar Compounds

Similar Compounds

    BMS-195270: Another compound targeting the G-protein alpha subunit-regulator of G-protein signaling interaction.

    YM-254890: A known inhibitor of G-protein alpha subunit signaling.

    FR900359: A compound with similar inhibitory effects on G-protein coupled receptor signaling.

Uniqueness

BMS-192364 is unique in its specific targeting of the G-protein alpha subunit-regulator of G-protein signaling interaction, which distinguishes it from other compounds that may target different aspects of G-protein coupled receptor signaling. Its ability to reduce urinary bladder contraction and exhibit regulator of G-protein signaling agonist properties makes it particularly valuable in research and potential therapeutic applications .

Properties

CAS No.

202822-21-7

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.70 g/mol

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H9ClF3N3O2/c16-10-5-6-12(23)11(7-10)22-14(24)20-13(21-22)8-1-3-9(4-2-8)15(17,18)19/h1-7,23H,(H,20,21,24)

InChI Key

XNRWPJIJOVVQRQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-192364;  BMS 192364;  BMS192364;  UNII-1NC8D8P7QF.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-192364
Reactant of Route 2
BMS-192364
Reactant of Route 3
BMS-192364
Reactant of Route 4
BMS-192364
Reactant of Route 5
Reactant of Route 5
BMS-192364
Reactant of Route 6
Reactant of Route 6
BMS-192364

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.